6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring.
Sulfonylation: Attachment of the 3-methylbenzenesulfonyl group to the quinoline core.
Piperidinylation: Introduction of the 3-methylpiperidin-1-yl group at the 7-position.
Cyclization: Formation of the 1,4-dihydroquinolin-4-one core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the dihydroquinoline core.
Reduction: Reduction reactions may target the quinoline ring or the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorine or sulfonyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly in drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and as anticancer agents.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and dyes. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved could include inhibition of topoisomerases, binding to G-protein coupled receptors, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinine.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
What sets 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-15-6-4-8-17(10-15)30(28,29)22-14-25(3)20-12-21(19(24)11-18(20)23(22)27)26-9-5-7-16(2)13-26/h4,6,8,10-12,14,16H,5,7,9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRQMLOYOZATGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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